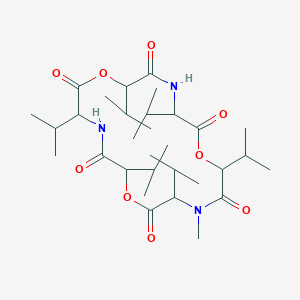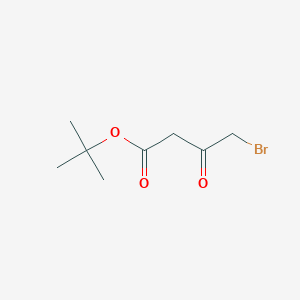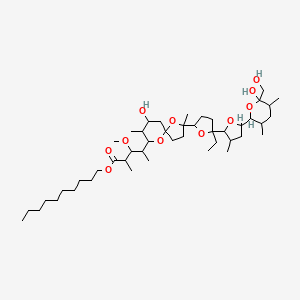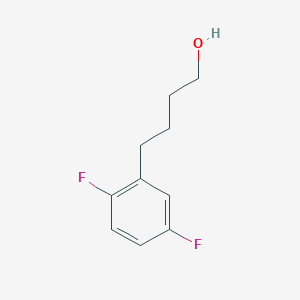
1-(4-tert-Butyl-phenethyl)piperazine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butyl-phenethyl)piperazine 2HCl is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
The synthesis of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl typically involves the reaction of 4-tert-butylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Synthetic Route:
Starting Materials: 4-tert-butylbenzyl chloride, piperazine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Conversion to Dihydrochloride Salt: The purified compound is treated with hydrochloric acid to obtain this compound.
Analyse Des Réactions Chimiques
1-(4-tert-Butyl-phenethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazines.
Applications De Recherche Scientifique
1-(4-tert-Butyl-phenethyl)piperazine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior .
Molecular Targets and Pathways:
Receptors: Neurotransmitter receptors (e.g., serotonin, dopamine).
Enzymes: Various enzymes involved in metabolic pathways.
Pathways: Central nervous system pathways, including serotonergic and dopaminergic pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate.
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate .
Propriétés
Formule moléculaire |
C16H28Cl2N2 |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
1-[2-(4-tert-butylphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C16H26N2.2ClH/c1-16(2,3)15-6-4-14(5-7-15)8-11-18-12-9-17-10-13-18;;/h4-7,17H,8-13H2,1-3H3;2*1H |
Clé InChI |
UJRVGFBQHDLDHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)






![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)



![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
